molecular formula C9H14ClF3N2O2 B2693836 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride CAS No. 2287259-70-3

2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride

Cat. No.: B2693836
CAS No.: 2287259-70-3
M. Wt: 274.67
InChI Key: VUIZTGIGKMAEEE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide hydrochloride is a synthetic organic compound featuring a spirocyclic amine core (5-oxa-2-azaspiro[3.5]nonane) substituted with a trifluoroacetamide group and a hydrochloride counterion. The molecular formula is C₁₀H₁₅ClF₃N₂O₂, with a molecular weight of 295.69 g/mol.

Properties

IUPAC Name

2,2,2-trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O2.ClH/c10-9(11,12)7(15)14-6-2-1-3-16-8(6)4-13-5-8;/h6,13H,1-5H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIZTGIGKMAEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CNC2)OC1)NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 5-oxa-2-azaspiro[3.5]nonan-9-ylamine with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the trifluoroacetamide group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroacetamide group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and analogous molecules:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications Reference
2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide hydrochloride C₁₀H₁₅ClF₃N₂O₂ 295.69 Spirocyclic 5-oxa-2-azaspiro[3.5]nonane core; trifluoroacetamide; hydrochloride salt Pharmaceutical intermediates, enzyme inhibitors
2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride (CAS 2060000-23-7) C₈H₁₄ClF₃N₂O 246.66 Piperidine ring substituted with methyl and trifluoroacetamide; hydrochloride salt Neurological or antimicrobial agents
2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (CAS 1171331-39-7) C₄H₈ClF₃N₂O 192.57 Linear trifluoroethyl chain; aminoacetamide; hydrochloride salt Prodrug design, peptide mimetics
2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride (CAS 1803582-49-1) C₈H₁₄ClNO₃ 207.66 Spirocyclic 2-oxa-7-azaspiro[4.4]nonane core; carboxylic acid; hydrochloride salt Chiral building block for drug synthesis
N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) C₁₅H₁₉N₃O₄ 305.33 Oxazolidinone ring; dimethylphenyl and methoxyacetamide substituents Agricultural fungicide

Structural Analysis

  • Spirocyclic vs. Monocyclic Cores: The target compound’s 5-oxa-2-azaspiro[3.5]nonane core distinguishes it from linear or monocyclic analogs like the piperidine-based CAS 2060000-23-5. Spirocyclic systems are associated with improved conformational stability and target selectivity .
  • Trifluoroacetamide vs.
  • Agrochemical vs. Pharmaceutical Focus : Oxadixyl, a pesticidal acetamide, shares functional groups (e.g., substituted aromatic rings) but lacks the spirocyclic and trifluoromethyl motifs, underscoring divergent design priorities .

Physicochemical and Functional Differences

  • Hydrochloride Salt vs. Free Base : The hydrochloride salt improves aqueous solubility compared to free-base analogs, facilitating formulation in biological assays .
  • Synthetic Accessibility : Spirocyclic compounds like the target molecule often require multi-step syntheses involving cyclization and protective group strategies, whereas linear analogs (e.g., CAS 1171331-39-7) are more straightforward to prepare .

Biological Activity

2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide;hydrochloride (CAS Number: 2287259-70-3) is a compound characterized by its trifluoromethyl group and spirocyclic structure. This unique combination contributes to its potential biological activities, including antimicrobial, anticancer, and enzyme modulation effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

The molecular formula of this compound is C9H14ClF3N2O2C_9H_{14}ClF_3N_2O_2, with a molecular weight of 274.67 g/mol. The structural characteristics play a significant role in its biological interactions.

PropertyValue
Molecular FormulaC₉H₁₄ClF₃N₂O₂
Molecular Weight274.67 g/mol
CAS Number2287259-70-3

Anticancer Potential

Compounds featuring spirocyclic frameworks have been explored for their anticancer properties. For example, certain azaspiro derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The unique binding capabilities of the trifluoromethyl group may enhance the compound's interaction with cellular targets involved in cancer progression.

The mechanism by which 2,2,2-Trifluoro-N-(5-oxa-2-azaspiro[3.5]nonan-9-yl)acetamide exerts its biological effects likely involves modulation of enzyme activity and receptor interactions. The trifluoromethyl group contributes to increased lipophilicity and binding affinity to biological targets . This can lead to inhibition or activation of specific biochemical pathways critical for cellular function.

Case Studies and Research Findings

  • Antimicrobial Screening : In a study evaluating various spirocyclic compounds for antimicrobial activity, it was found that modifications to the spiro structure significantly influenced efficacy against bacterial strains . While direct data on the hydrochloride form remains sparse, related compounds suggest a promising avenue for further investigation.
  • Cytotoxicity Assessment : A comparative analysis of azaspiro derivatives revealed that several compounds exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.
  • Enzyme Interaction Studies : Investigations into the binding profiles of spirocyclic compounds indicate that their unique structures enable them to interact effectively with enzymes involved in metabolic pathways . This interaction could be pivotal in designing inhibitors for therapeutic applications.

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